

An In-depth Technical Guide to 3-Amino-2butenoic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 14205-39-1

This technical guide provides a comprehensive overview of 3-Amino-2-butenoic acid methyl ester, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis. It details the compound's physicochemical properties, safety information, synthesis and analysis protocols, and its primary applications.

Physicochemical Properties and Safety Information

3-Amino-2-butenoic acid methyl ester, also known as **methyl 3-aminocrotonate**, is a stable, off-white to slightly yellow crystalline powder.[1] It is a crucial building block in the synthesis of various pharmaceutical compounds.[2]

Table 1: Physicochemical Properties of 3-Amino-2-butenoic acid methyl ester



Property	Value	Reference
CAS Number	14205-39-1	[3]
Molecular Formula	C ₅ H ₉ NO ₂	[3]
Molecular Weight	115.13 g/mol	[3]
Appearance	Off-white to slightly yellow crystalline powder	[1][2]
Melting Point	81-83 °C	[2]
Boiling Point	115 °C at 0.45 Torr	[3]
Flash Point	91 °C	[3]
Solubility	Insoluble in water; soluble in chloroform and acetone.[2]	
Stability	Stable at room temperature in closed containers under normal storage and handling conditions.	[3]

Table 2: Safety and Hazard Information

Hazard Statement	Precautionary Statement
	Wash skin thoroughly after handling. Wear
Harmful if swallowed. Causes skin irritation.	protective gloves/eye protection/face protection.
Causes serious eye irritation. May cause	IF IN EYES: Rinse cautiously with water for
respiratory irritation.	several minutes. Remove contact lenses, if
	present and easy to do. Continue rinsing.

Experimental Protocols Synthesis of 3-Amino-2-butenoic acid methyl ester

The most common and industrially scalable method for the synthesis of 3-Amino-2-butenoic acid methyl ester is the reaction of methyl acetoacetate with ammonia.[1][4] The following

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protocol describes a laboratory-scale synthesis using aqueous ammonia.[1]

Objective: To synthesize **methyl 3-aminocrotonate** from methyl acetoacetate and aqueous ammonia.

Materials:

- Methyl acetoacetate
- Aqueous ammonia (25% solution)
- Ice bath
- Stirring apparatus
- Reaction vessel
- Filtration apparatus

Procedure:

- In a reaction vessel equipped with a stirrer, combine methyl acetoacetate (1 molar equivalent) and a small amount of water (0.05 to 3.0 molar equivalents).[1]
- While stirring, slowly add aqueous ammonia (1.6 to 1.75 molar equivalents) to the mixture. The reaction is exothermic, so the temperature should be monitored and controlled.[1]
- After the addition of ammonia is complete, heat the mixture to 55-65°C and maintain this temperature with vigorous stirring for approximately 2 hours.[1]
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.[1]
- Collect the crystalline product by filtration.



- Wash the crystals with cold water.[1]
- Dry the product under vacuum to obtain off-white crystals of methyl 3-aminocrotonate.[1]

Purification

If necessary, the crude product can be purified by recrystallization. A common solvent system for recrystallization is an ethanol/water mixture or petroleum ether.[2]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR (CDCl₃): The proton NMR spectrum is a key method for structural confirmation. Expected signals include peaks corresponding to the methyl ester protons, the vinyl proton, the methyl group on the double bond, and the amine protons.
- ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the two sp² hybridized carbons of the double bond, the methyl ester carbon, and the methyl carbon attached to the double bond.

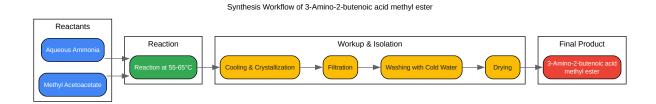
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the C=C stretching of the alkene.

Applications in Drug Development

3-Amino-2-butenoic acid methyl ester is a vital precursor in the synthesis of 1,4-dihydropyridine (DHP) derivatives.[2][5] These compounds are a class of L-type calcium channel blockers widely used in the treatment of cardiovascular diseases such as hypertension and angina.[6] The synthesis of DHPs is often achieved through the Hantzsch pyridine synthesis.[7]

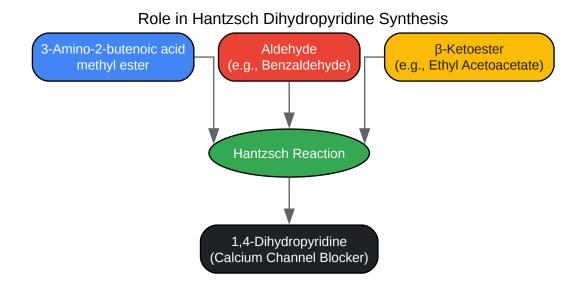
Visualizations





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Caption: Experimental workflow for the synthesis of 3-Amino-2-butenoic acid methyl ester.



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Caption: Logical relationship of 3-Amino-2-butenoic acid methyl ester in drug synthesis.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Amino-2-butenoic acid methyl ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3430099#3-amino-2-butenoic-acid-methyl-ester-cas-number]

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